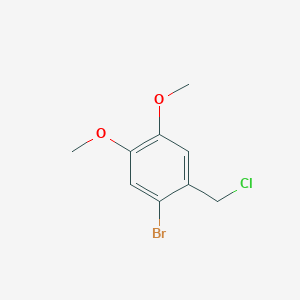
4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are characterized by their low toxicity and are of significant interest in the development of new drugs .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved through a series of reactions, yielding a crystalline compound with excellent yield . Similarly, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole involved etherification, hydrazonation, cyclization, and reduction steps . These methods demonstrate the complexity and versatility of synthesizing triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol/thione was confirmed by IR, 1H NMR, 13C NMR, and mass spectral studies . Additionally, X-ray diffraction is used to determine the crystal structure, as seen in the study of a novel crystalline triazole compound .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism reaction via single-proton intramigration . They can also react with different reagents to form new derivatives, such as the reaction of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol with aromatic aldehydes to yield substituted benzal-amino triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized by their solubility in organic solvents, melting points, and odorless nature. These properties are determined using methods such as melting point determination and chromatography . The synthesized compounds' structures are confirmed by spectroscopic methods, and their biological activities are often evaluated through pharmacological studies .
Applications De Recherche Scientifique
Antimicrobial Activities
4-Phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit good or moderate antimicrobial activity, suggesting their potential use in developing antimicrobial agents (Bayrak et al., 2009).
Heterocycle Synthesis and Characterization
The compound has been used as a starting material for the synthesis of various heterocycles, including thiosemicarbazides, thiazolidinones, and thiazolines. These syntheses contribute to the development of new heterocyclic compounds with potential applications in various fields of chemistry and biology (Sarhan et al., 2008).
Antihypoxic Activity
Research indicates that derivatives of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol have been screened for antihypoxic activity. This suggests potential therapeutic applications in conditions where oxygen deprivation is a concern (Vardanyan et al., 2020).
Biological Screening
A series of new compounds derived from this triazole have been synthesized and biologically evaluated for various activities including anti-bacterial, anti-inflammatory, and acetylcholinesterase inhibition. These studies are crucial for identifying new therapeutic agents (Iqbal et al., 2020).
Applications in Diabetes Treatment
S-substituted derivatives of this triazole have been synthesized and evaluated for their potential as new drug candidates for type II diabetes. These derivatives have shown promising results as inhibitors of the α-glucosidase enzyme, which is significant in diabetes management (Aziz ur-Rehman et al., 2018).
Corrosion Inhibition
Studies have explored the use of Schiff’s bases of triazoles, including derivatives of this compound, as corrosion inhibitors. This application is particularly relevant in protecting metals like mild steel in corrosive environments (Ansari et al., 2014).
Antifungal and Antitubercular Properties
The compound has been used in the synthesis of novel derivatives with antifungal and tuberculostatic activities. This highlights its potential in developing treatments against fungal infections and tuberculosis (Foks et al., 2004).
Molecular Docking and Cancer Research
Derivatives of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol have been studied for their binding to biomolecules like BSA and their potential as EGFR inhibitors in cancer therapy (Karayel, 2021).
Propriétés
IUPAC Name |
4-phenyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13-15-14-12(16-9-5-2-6-10-16)17(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVXHZXJFZHQJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407124 |
Source


|
| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
92110-77-5 |
Source


|
| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

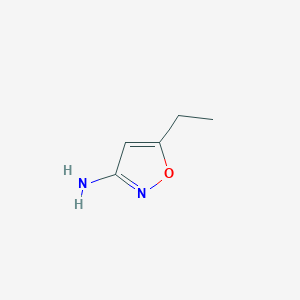
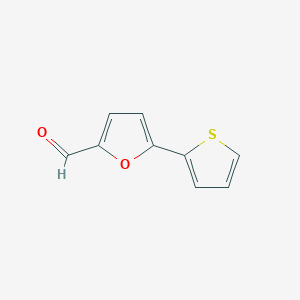

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)

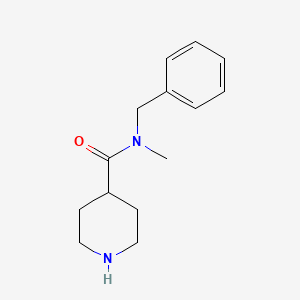
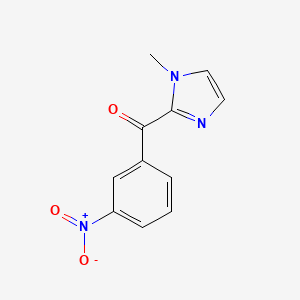
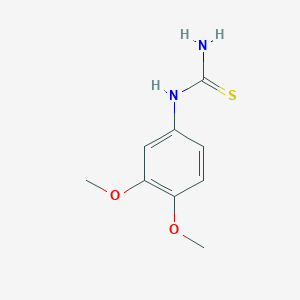
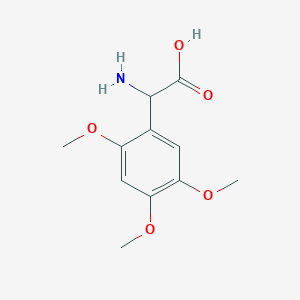
![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)
![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)
![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

